1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane
Description
Properties
IUPAC Name |
1-nonoxy-4-[2-(4-nonoxyphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O2/c1-3-5-7-9-11-13-15-27-33-31-23-19-29(20-24-31)17-18-30-21-25-32(26-22-30)34-28-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOFCQAWQAYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane typically involves multiple steps, starting with the preparation of the nonyloxyphenethyl intermediate. This intermediate is then reacted with phenoxy nonane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The nonyloxy group plays a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The phenethyl and phenoxy groups contribute to the overall stability and solubility of the compound, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
4-n-Nonylphenol (1-(4-Hydroxyphenyl)nonane)
- Molecular Formula : C₁₅H₂₄O
- Molar Mass : 220.35 g/mol
- Key Features: A simpler phenolic derivative with a linear nonyl chain (–C₉H₁₉) para-substituted to a hydroxyl group.
- Comparison: Polarity: The absence of ether linkages in 4-n-Nonylphenol reduces its polarity compared to the target compound, as evidenced by its lower density (0.937 g/mL vs. inferred higher density for the target due to aromatic stacking) . Reactivity: The phenolic –OH group in 4-n-Nonylphenol increases susceptibility to oxidation, whereas the target compound’s ether bonds enhance hydrolytic stability .
1-Phenylnonane
- Molecular Formula : C₁₅H₂₄
- Molar Mass : 204.35 g/mol
- Key Features: A non-polar hydrocarbon with a phenyl group directly bonded to a nonane chain.
- Thermal Properties: The target compound’s aromatic ether structure likely increases its melting/boiling point compared to 1-Phenylnonane’s purely aliphatic framework .
1-Bromo-9-(4-cyano-4’-biphenyloxy)nonane (Compound 1 from )
- Molecular Formula: C₂₆H₃₂BrNO
- Molar Mass : 478.45 g/mol
- Key Features: A brominated biphenyl ether with a cyano group and nonane chain.
- Comparison: Functionality: The cyano (–CN) and bromine substituents introduce polarizability and reactivity (e.g., nucleophilic substitution), absent in the target compound. This is reflected in FT-IR peaks at 2224 cm⁻¹ (CN) and 1245 cm⁻¹ (C–O–C) . Synthetic Utility: Bromine in Compound 1 facilitates further derivatization (e.g., Suzuki coupling), whereas the target compound’s inert ether bonds limit such applications .
1-(2,4,4-Trimethylpentan-2-yl)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]benzene (Compound 3 from )
- Molecular Formula : C₂₈H₄₀O
- Molar Mass : 392.62 g/mol
- Key Features: A branched alkylphenoxybenzene with tert-pentyl groups.
- Applications: Compound 3’s branched structure may enhance solubility in non-polar matrices (e.g., polymers), whereas the target compound’s linear chains favor ordered mesophases .
Data Table: Comparative Analysis of Key Properties
Biological Activity
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nonyloxy group attached to a phenethyl moiety, which is further connected to a phenoxy group. This unique structure may contribute to its biological properties, including potential interactions with cellular targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a phenylethylamine moiety have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) . The presence of halogen substituents on the aromatic ring appears to enhance anticancer activity, suggesting that structural modifications can influence efficacy.
| Compound | Target Cell Line | Activity |
|---|---|---|
| 3c | MCF-7 | Anticancer |
| 3c | SK-N-SH | Anticancer |
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, certain derivatives have demonstrated anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of pain pathways, making these compounds promising candidates for therapeutic development .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies on related phenoxy compounds have indicated varying degrees of antibacterial and antifungal activities. Notably, certain derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida species .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Candida tenuis | Significant |
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : Anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory cytokines.
- Membrane Disruption : Antimicrobial activity could result from the disruption of microbial cell membranes.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical settings. For instance, a study focusing on the synthesis of phenoxy derivatives reported significant anticancer activity in vivo, demonstrating the potential for these compounds in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
